4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine

Lipophilicity Drug Design Blood-Brain Barrier

4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine (CAS 651321-22-1) is a specialty building block from the aryl-tetrahydropyridine class. It is distinguished by an N-trifluoroethyl substituent, replacing the N-methyl group found in the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

Molecular Formula C13H14F3N
Molecular Weight 241.25 g/mol
CAS No. 651321-22-1
Cat. No. B12598303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine
CAS651321-22-1
Molecular FormulaC13H14F3N
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC=CC=C2)CC(F)(F)F
InChIInChI=1S/C13H14F3N/c14-13(15,16)10-17-8-6-12(7-9-17)11-4-2-1-3-5-11/h1-6H,7-10H2
InChIKeyIZDOKASXSVYSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine (CAS 651321-22-1): A Fluorinated Tetrahydropyridine Building Block


4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine (CAS 651321-22-1) is a specialty building block from the aryl-tetrahydropyridine class [1]. It is distinguished by an N-trifluoroethyl substituent, replacing the N-methyl group found in the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) [2]. This fluorinated analog serves as a versatile intermediate for medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions when converted to its corresponding boronic ester , and offers distinct physicochemical properties for the exploration of fluorinated chemical space.

Why MPTP Analogs Cannot Simply Substitute 4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine in Medicinal Chemistry Research


Simple substitution of N-substituted 4-phenyl-1,2,3,6-tetrahydropyridine analogs is not scientifically valid due to the profound impact of the N-substituent on key molecular properties. The trifluoroethyl group in the target compound is strongly electron-withdrawing, a feature absent in N-methyl (MPTP) or N-benzyl analogs. This critically affects the basicity of the tetrahydropyridine nitrogen (pKa), molecular conformation, and dipole moment . Class-level evidence demonstrates that replacing an N-methyl with an N-trifluoroethyl group drastically alters lipophilicity (XLogP3: 3.9 vs. 2.28), hydrogen bond acceptor count (4 vs. 1), and topological polar surface area (3.2 Ų vs. 3.2 Ų for MPTP), directly influencing membrane permeability, metabolic stability, and off-target binding profiles . These computable differences render the compounds non-interchangeable for structure-activity relationship (SAR) studies and drug discovery campaigns.

Quantitative Evidence for 4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine vs. In-Class Analogs


Computed Lipophilicity (XLogP3) Comparison: N-Trifluoroethyl vs. N-Methyl Analog (MPTP)

The target compound demonstrates significantly higher computed lipophilicity compared to its direct N-methyl analog, MPTP. This difference directly impacts the compound's ability to cross biological membranes and its overall pharmacokinetic profile [1].

Lipophilicity Drug Design Blood-Brain Barrier

Hydrogen Bond Acceptor Count: N-Trifluoroethyl vs. N-Alkyl Tetrahydropyridines

The N-trifluoroethyl group introduces three fluorine atoms, which serve as weak hydrogen bond acceptors, creating a unique electronic environment absent in non-fluorinated N-alkyl analogs like MPTP [1]. This property is a hallmark of fluorination for modulating target engagement.

Molecular Recognition Pharmacophore ADME

Synthetic Versatility: Compatibility with Downstream Borylation and Cross-Coupling Workflows

The target compound's unfunctionalized tetrahydropyridine C-H bonds are specifically leveraged for conversion to a pinacol boronic ester derivative (CAS 1219931-41-5), a key intermediate for Suzuki-Miyaura cross-coupling . This reactivity profile, enabled by the non-coordinating and electron-withdrawing N-trifluoroethyl group, is differentiated from N-methyl or N-benzyl analogs, which may undergo N-dealkylation or side reactions under similar conditions [1].

Suzuki-Miyaura Boronic Ester Chemical Biology

Strategic Procurement Applications for 4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine


Design and Synthesis of CNS-Penetrant Fluorinated Compound Libraries

Procuring this compound is strategically advisable for medicinal chemistry projects targeting central nervous system (CNS) disorders. Its elevated computed lipophilicity (XLogP3 = 3.9) compared to non-fluorinated analogs provides a physicochemical advantage for designing molecules with the passive permeability necessary to cross the blood-brain barrier, as supported by evidence in Section 3 [1].

Exploiting Unique Polar Interactions in Structure-Based Drug Design

This scaffold is directly applicable in fragment-based drug design or hit-to-lead optimization where introducing weak, multipolar hydrogen bond acceptors is desired. The four hydrogen bond acceptor sites (including the CF3 group) enable exploration of novel interactions with protein backbones or side chains, a capability not achievable with the sole H-bond acceptor of MPTP [2].

Development of Stable Building Blocks for Parallel Synthesis and Cross-Coupling

For process chemistry and library synthesis, this compound is the preferred choice over N-benzyl or N-methyl analogs due to the superior stability of the N-trifluoroethyl group. It acts as a robust, non-deprotecting handle that withstands a wider range of downstream reactions, including borylation and subsequent Suzuki-Miyaura cross-coupling to generate diverse biaryl analogs with high fidelity .

Investigation of Fluorine-Specific Metabolic Stability

This compound serves as a critical control or probe molecule in drug metabolism and pharmacokinetics (DMPK) studies designed to isolate the effect of N-trifluoroethyl substitution on oxidative metabolism. Its procurement enables direct, head-to-head in vitro microsomal stability assays against its N-methyl counterpart (MPTP) to quantify the metabolic shielding effect of the trifluoroethyl group, a key piece of data for fluorine-scanning exercises in lead optimization [3].

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